molecular formula C13H16ClFO B8001783 1-(4-Chloro-3-fluorophenyl)heptan-1-one

1-(4-Chloro-3-fluorophenyl)heptan-1-one

Cat. No.: B8001783
M. Wt: 242.71 g/mol
InChI Key: XJGVAQQFBMOZKS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)heptan-1-one is an organic compound with the molecular formula C13H16ClFO and a molecular weight of 242.7169432 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a heptanone chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)heptan-1-one typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable heptanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)heptan-1-one is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)pentan-1-one
  • 1-(4-Chloro-3-fluorophenyl)hexan-1-one
  • 1-(4-Chloro-3-fluorophenyl)octan-1-one

Uniqueness

1-(4-Chloro-3-fluorophenyl)heptan-1-one is unique due to its specific chain length and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c1-2-3-4-5-6-13(16)10-7-8-11(14)12(15)9-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVAQQFBMOZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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